2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the introduction of the trifluoroethyl group into the thienopyrimidine scaffold. One common method involves the reaction of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
- 2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-thiol
Uniqueness
Compared to similar compounds, 2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the trifluoroethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various applications in scientific research and industry.
Biological Activity
2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thienopyrimidine compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₈F₃N₃OS
- Molecular Weight : 293.26 g/mol
This compound features a thieno[2,3-d]pyrimidine core with a trifluoroethyl substituent that significantly influences its biological activity.
Research indicates that thienopyrimidine derivatives often act as inhibitors of various enzymes and receptors. For instance, they have been shown to inhibit phosphoinositide 3-kinase (PI3K), an important pathway in cancer progression and survival signaling in cells . The specific interactions of this compound with biological targets are still under investigation but are hypothesized to involve modulation of cell signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.0 | |
MCF7 (Breast Cancer) | 8.0 | |
HeLa (Cervical Cancer) | 6.5 |
These results suggest a promising avenue for the development of new anticancer agents based on this compound's structure.
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been noted for their anti-inflammatory properties. In animal models of inflammation, compounds structurally related to this compound exhibited significant reductions in inflammatory markers and symptoms.
Model | Dose (mg/kg) | Effect | Reference |
---|---|---|---|
Carrageenan-induced paw edema | 10 | Reduced edema by 40% | |
Adjuvant arthritis | 5 | Decreased joint swelling |
Case Studies
A notable case study involved the evaluation of a series of thienopyrimidine derivatives in a preclinical setting to assess their efficacy against various inflammatory diseases. The study found that derivatives similar to this compound not only reduced inflammation but also showed a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
Molecular Formula |
C9H7F3N2OS |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H7F3N2OS/c1-4-13-7(15)6-2-5(3-9(10,11)12)16-8(6)14-4/h2H,3H2,1H3,(H,13,14,15) |
InChI Key |
MIYFOQGIGSMZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
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